molecular formula C15H10F3NO2 B6377284 3-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% CAS No. 1261895-01-5

3-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%

Cat. No. B6377284
CAS RN: 1261895-01-5
M. Wt: 293.24 g/mol
InChI Key: XXXUDQJWMBVKQQ-UHFFFAOYSA-N
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Description

3-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% (hereafter referred to as 3-Cyano-5-phenol) is a compound of interest in the field of synthetic organic chemistry. It is a versatile intermediate for a variety of organic synthesis reactions and has a wide range of applications in pharmaceuticals, agrochemicals, and other industries.

Scientific Research Applications

3-Cyano-5-phenol is a useful intermediate for a variety of organic synthesis reactions, including the synthesis of heterocyclic compounds, pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of polymers and other materials. Additionally, 3-Cyano-5-phenol has been used in the synthesis of other compounds such as 3-cyano-5-phenyl-2-pyridone, which has been used in the synthesis of anti-cancer drugs.

Mechanism of Action

The mechanism of action of 3-Cyano-5-phenol is not well understood. However, it is believed to act as a nucleophile, forming a covalent bond with the electrophilic center of the substrate molecule. This covalent bond then allows the 3-Cyano-5-phenol molecule to be incorporated into the substrate molecule, thereby enabling the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-phenol are not well understood. However, it is believed to be generally non-toxic and not harmful to humans and animals.

Advantages and Limitations for Lab Experiments

3-Cyano-5-phenol is a versatile intermediate for a variety of organic synthesis reactions and has a wide range of applications in pharmaceuticals, agrochemicals, and other industries. It is relatively inexpensive and readily available, making it an attractive option for lab experiments. However, it is important to note that the reaction conditions must be carefully controlled, as the compound is sensitive to air and light and can easily decompose or polymerize.

Future Directions

There are a number of potential future directions for the use of 3-Cyano-5-phenol. These include further research into the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of other compounds such as antibiotics, antivirals, and other drugs. Additionally, further research into the mechanism of action of the compound and the optimization of the reaction conditions could lead to the development of more efficient and cost-effective synthesis methods. Finally, 3-Cyano-5-phenol could be used as a building block for the synthesis of novel materials and polymers.

Synthesis Methods

3-Cyano-5-phenol is usually synthesized by a two-step reaction in which a nitrile is first reacted with a trifluoromethyl phenol to form a nitrile-trifluoromethyl phenol intermediate, which is then reacted with sodium hydroxide to form the desired 3-Cyano-5-phenol. The reaction is typically performed in an inert atmosphere such as nitrogen or argon to prevent oxidation of the product. The reaction is generally conducted at a temperature of 80-100°C and a pressure of 1-2 atm.

properties

IUPAC Name

3-hydroxy-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO2/c1-21-14-3-2-11(15(16,17)18)7-13(14)10-4-9(8-19)5-12(20)6-10/h2-7,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXUDQJWMBVKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684996
Record name 5-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol

CAS RN

1261895-01-5
Record name 5-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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